molecular formula C14H16N2O2 B14762969 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B14762969
M. Wt: 244.29 g/mol
InChI Key: ZAPFDQLNZLPAPL-UHFFFAOYSA-N
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Description

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound characterized by a pyrazole ring substituted with ethyl and methyl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method includes the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the benzoic acid moiety also provides distinct properties compared to other similar compounds .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(1-ethyl-3,5-dimethylpyrazol-4-yl)benzoic acid

InChI

InChI=1S/C14H16N2O2/c1-4-16-10(3)13(9(2)15-16)11-5-7-12(8-6-11)14(17)18/h5-8H,4H2,1-3H3,(H,17,18)

InChI Key

ZAPFDQLNZLPAPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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